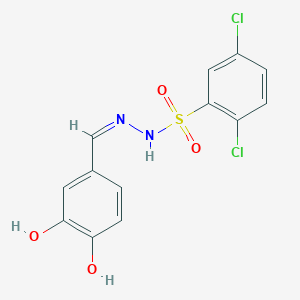

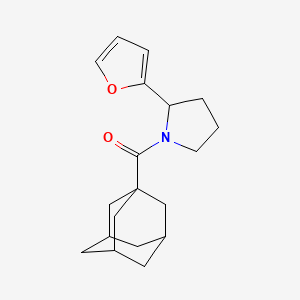

![molecular formula C19H27F2N3O2 B6040319 ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6040319.png)

ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate, also known as DFB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFB is a small molecule that belongs to the class of piperidine-based compounds and has been shown to exhibit various biological activities, including antitumor, analgesic, and anti-inflammatory effects. In

Wirkmechanismus

The mechanism of action of ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate varies depending on the biological activity being studied. In cancer research, ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has also been shown to induce autophagy in cancer cells by inhibiting the mTOR signaling pathway. In addition, ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.

In pain research, ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate's analgesic activity has been attributed to its ability to activate the opioid receptors in the central nervous system, leading to the inhibition of pain transmission. ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has been shown to exhibit high affinity and selectivity for the mu-opioid receptor, which is the primary target for opioid analgesics.

In inflammation research, ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has been shown to inhibit the activation of the NF-κB signaling pathway, which is a key regulator of inflammation. ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate's anti-inflammatory activity has been attributed to its ability to inhibit the phosphorylation and degradation of IκBα, which is a key inhibitor of NF-κB.

Biochemical and Physiological Effects:

ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has been shown to exhibit various biochemical and physiological effects in different biological systems. In cancer cells, ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has been shown to induce cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of cell growth and proliferation. In addition, ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis.

In the central nervous system, ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has been shown to exhibit potent analgesic effects by activating the opioid receptors, leading to the inhibition of pain transmission. ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate's analgesic activity has been shown to be dose-dependent and reversible.

In the immune system, ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate's anti-inflammatory activity has been shown to be mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has several advantages for lab experiments, including its small molecular size, high potency, and selectivity for specific biological targets. ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate's small molecular size allows for easy synthesis and modification, making it a useful tool for medicinal chemistry research. ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate's high potency and selectivity for specific biological targets make it a valuable tool for studying the mechanism of action and biological effects of various compounds.

However, there are also some limitations to using ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate in lab experiments. ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate's potency and selectivity for specific biological targets can also make it difficult to use in vivo, as it may have off-target effects that could lead to toxicity or adverse effects. In addition, ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate's small molecular size may limit its ability to penetrate biological membranes and reach its intended targets in vivo.

Zukünftige Richtungen

There are several future directions for research on ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate, including the development of analogs with improved potency and selectivity for specific biological targets, the investigation of ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate's potential as a therapeutic agent in various diseases, and the exploration of ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate's mechanism of action in different biological systems.

One potential future direction for research on ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate is the development of analogs with improved potency and selectivity for specific biological targets. By modifying the chemical structure of ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate, it may be possible to improve its pharmacological properties and reduce its off-target effects.

Another potential future direction for research on ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate is the investigation of its potential as a therapeutic agent in various diseases, including cancer, pain, and inflammation. By studying the biological effects of ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate in different disease models, it may be possible to identify new therapeutic targets and develop more effective treatments for these diseases.

Finally, the exploration of ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate's mechanism of action in different biological systems is another potential future direction for research. By studying the biochemical and physiological effects of ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate in different biological systems, it may be possible to identify new targets for drug development and gain a better understanding of the underlying mechanisms of ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate's biological activity.

Synthesemethoden

The synthesis of ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate involves the reaction of 3,4-difluoroaniline with 1,4'-bipiperidine-1'-carboxylic acid, followed by esterification with ethanol. The reaction is carried out under reflux in the presence of a catalytic amount of sulfuric acid, and the product is obtained as a white solid after recrystallization. The purity of the product is confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, pain, and inflammation. In cancer research, ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate's antitumor activity has been attributed to its ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In addition, ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis.

In pain research, ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate's analgesic activity has been attributed to its ability to activate the opioid receptors in the central nervous system, leading to the inhibition of pain transmission.

In inflammation research, ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate's anti-inflammatory activity has been attributed to its ability to inhibit the activation of the NF-κB signaling pathway, which is a key regulator of inflammation.

Eigenschaften

IUPAC Name |

ethyl 4-[3-(3,4-difluoroanilino)piperidin-1-yl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27F2N3O2/c1-2-26-19(25)23-10-7-16(8-11-23)24-9-3-4-15(13-24)22-14-5-6-17(20)18(21)12-14/h5-6,12,15-16,22H,2-4,7-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYBLIRCXDAOHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

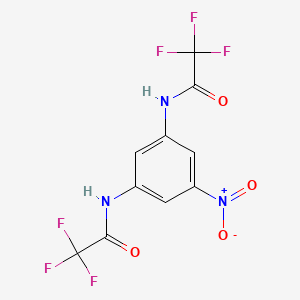

![3-(2-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6040270.png)

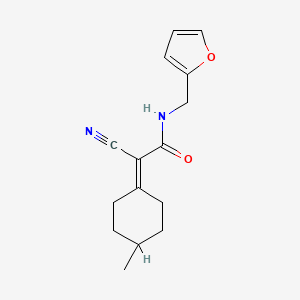

![2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6040282.png)

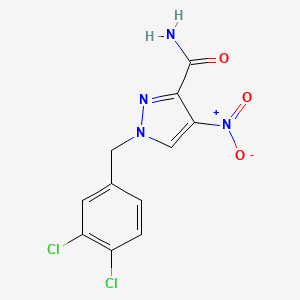

![N-[3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)propyl]acetamide](/img/structure/B6040296.png)

![2,3-dimethoxy-N-({1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6040304.png)

![1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6040315.png)

![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide](/img/structure/B6040338.png)